1,1,1-Trifluoro-3-(1,4-thiazinan-4-yl)-2-propanol
Description
Properties
IUPAC Name |
1,1,1-trifluoro-3-thiomorpholin-4-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NOS/c8-7(9,10)6(12)5-11-1-3-13-4-2-11/h6,12H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULXDDBOUZXLRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263025 | |
| Record name | α-(Trifluoromethyl)-4-thiomorpholineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478068-13-2 | |
| Record name | α-(Trifluoromethyl)-4-thiomorpholineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478068-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(Trifluoromethyl)-4-thiomorpholineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Chemical Identity and Structure
1,1,1-Trifluoro-3-(1,4-thiazinan-4-yl)-2-propanol is a chemical compound with the molecular formula and a molecular weight of 215.24 g/mol. The compound features a trifluoromethyl group and a thiazinan moiety, which contribute to its biological activity and potential applications in medicinal chemistry. Its CAS number is 478068-13-2 .
The biological activity of 1,1,1-Trifluoro-3-(1,4-thiazinan-4-yl)-2-propanol is primarily attributed to its structural characteristics, particularly the presence of the trifluoromethyl group. This feature enhances lipophilicity and can influence the compound's interaction with biological membranes and proteins. The thiazinan ring may also play a role in modulating enzyme activity or receptor binding.
Pharmacological Studies
Research indicates that compounds similar to 1,1,1-Trifluoro-3-(1,4-thiazinan-4-yl)-2-propanol exhibit various pharmacological properties:
- Antimicrobial Activity : Some studies have shown that derivatives of thiazolidine compounds can possess antimicrobial properties. For instance, certain thiazolidine derivatives have demonstrated moderate to good activity against various bacterial strains .
- Antioxidant Effects : Related compounds have been reported to enhance cellular growth and reduce reactive oxygen species (ROS) levels in specific cell cultures, suggesting potential antioxidant activity that could be relevant for therapeutic applications .
Study on Antimicrobial Properties
A comparative study involving thiazolidine derivatives highlighted the antimicrobial potential of related structures. In this study, several compounds were synthesized and tested against common bacterial pathogens. The results indicated that specific thiazolidine derivatives exhibited significant inhibition zones against these pathogens, suggesting that modifications in the structure could enhance efficacy .
Antioxidant Activity Investigation
Another investigation focused on the antioxidant capabilities of thiazolidine derivatives. The study found that certain compounds could significantly reduce oxidative stress markers in cell cultures. This suggests that 1,1,1-Trifluoro-3-(1,4-thiazinan-4-yl)-2-propanol may also share similar properties due to its structural analogies .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₈F₃NOS
- Molecular Weight : 215.24 g/mol
- Structural Features :
- Trifluoromethyl group enhances chemical stability.
- Thiazinan moiety may improve biological activity.
Pharmaceutical Applications
-
Drug Development :
- The compound is primarily investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. These interactions are crucial for elucidating its pharmacological profile and therapeutic uses.
-
Enzyme Modulation :
- Research indicates that 1,1,1-Trifluoro-3-(1,4-thiazinan-4-yl)-2-propanol may modulate enzyme activity, which could lead to the development of new drugs targeting specific metabolic pathways.
-
Receptor Binding Studies :
- Initial studies suggest that this compound may bind to certain receptors, potentially influencing their activity. Understanding these binding interactions is essential for drug design and development.
Synthesis and Derivative Formation
The synthesis of 1,1,1-Trifluoro-3-(1,4-thiazinan-4-yl)-2-propanol has been explored through various methods. The ability to create derivatives of this compound can lead to enhanced biological activity or improved pharmacokinetic properties. This aspect is particularly significant in medicinal chemistry where structural modifications can yield compounds with superior efficacy and safety profiles.
Safety and Handling Considerations
While specific safety data for 1,1,1-Trifluoro-3-(1,4-thiazinan-4-yl)-2-propanol is limited due to insufficient research findings, caution is advised when handling fluorinated compounds. The trifluoromethyl group can sometimes lead to irritant properties or other negative health effects; therefore, standard laboratory safety protocols should be followed.
Comparison with Similar Compounds
3-(4-Fluorophenoxy)-1-(1,4-thiazinan-4-yl)propan-1-one
- Structure: Replaces the hydroxyl group with a ketone and introduces a 4-fluorophenoxy substituent.
- Key Differences: The ketone group reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound.
- Biological Relevance : This analog was identified as a downregulated metabolite in metabolic studies, suggesting distinct pharmacokinetic behavior compared to the hydroxyl-bearing target compound .
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
- Structure: Substitutes the thiazinan ring with a thiophene and replaces trifluoromethyl with a methylamino group.
- The absence of fluorine reduces lipophilicity (lower logP).
- Applications : Used as a reference standard in impurity profiling, highlighting its stability differences compared to fluorinated analogs .
1,1,1-Trifluoro-3-(piperazin-1-yl)-2-propanol
- Structure : Replaces the thiazinan ring with a piperazine moiety.
- Key Differences :
- Piperazine lacks the sulfur atom present in thiazinan, reducing polarizability and altering solubility.
- The additional nitrogen in piperazine increases basicity (higher pKa).
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Fluorination Impact: The trifluoromethyl group in the target compound significantly increases metabolic stability compared to non-fluorinated analogs like 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol .
- Thiazinan vs. Piperazine : The sulfur atom in thiazinan enhances solubility in polar solvents (e.g., water solubility ~15 mg/mL) compared to piperazine analogs (~8 mg/mL), critical for bioavailability .
- Hydroxyl vs. Ketone : The hydroxyl group in the target compound improves binding affinity to hydroxyl-recognizing enzymes (e.g., kinases) relative to the ketone-bearing analog in .
Q & A
Q. What are the optimal synthetic routes for 1,1,1-trifluoro-3-(1,4-thiazinan-4-yl)-2-propanol, and how can purity be maximized?
The synthesis of fluorinated alcohols like this compound typically involves multi-step nucleophilic substitution or coupling reactions. For example, fluorinated propanol derivatives are often synthesized via thiol- or amine-mediated alkylation of trifluoromethyl intermediates under inert atmospheres . Key steps include:
- Step 1 : Preparation of 1,1,1-trifluoro-2-propanol precursors using trifluoromethylation reagents (e.g., CF₃I or CF₃Cu).
- Step 2 : Functionalization with 1,4-thiazinan-4-yl groups via SN2 reactions in anhydrous solvents (e.g., DMF or THF).
- Purification : Use recrystallization in hexane/ethyl acetate mixtures or silica gel chromatography to achieve >95% purity. Monitor by ¹⁹F NMR to confirm trifluoromethyl integrity .
Q. How can crystallographic data resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is critical for confirming stereochemistry and bond angles, especially for the trifluoromethyl and thiazinan moieties . Challenges include:
- Disorder in CF₃ groups : Apply restraints to thermal parameters during refinement.
- Hydrogen bonding : Analyze O–H···N interactions between the propanol hydroxyl and thiazinan nitrogen to validate molecular packing .
Advanced Research Questions
Q. What methodologies predict the solubility and stability of this compound in protic solvents like 2-propanol?
Use the Jouyban-Acree model to correlate solubility in 2-propanol/water mixtures:
where , , and are solubilities in the mixture and pure solvents, and are fitting parameters. Experimental validation via UV-Vis spectroscopy at 293–313 K is recommended . Stability studies should include accelerated degradation tests (40°C/75% RH) with HPLC monitoring for decomposition products .
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
- Pharmacophore modeling : Map the trifluoromethyl group as a hydrophobic anchor and the thiazinan nitrogen as a hydrogen-bond acceptor.
- In vitro assays : Test against enzyme targets (e.g., kinases or GPCRs) to correlate substituent effects (e.g., replacing thiazinan with piperazine) with IC₅₀ values.
- Computational validation : Perform molecular docking using AutoDock Vina with PDB structures to predict binding affinities .
Q. What computational strategies address discrepancies between experimental and theoretical spectral data?
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compare calculated vs. experimental IR and ¹³C NMR spectra. Large deviations in CF₃ vibrational modes (\sim1150 cm⁻¹) may indicate conformational flexibility .
- Dynamic NMR : Resolve signal splitting in variable-temperature ¹H NMR to assess rotational barriers around the C–N bond in the thiazinan ring .
Q. How should researchers reconcile contradictory data in reaction yields or spectroscopic results?
- Yield optimization : Screen catalysts (e.g., Pd/C vs. CuI) for coupling steps and track by GC-MS. Low yields may arise from steric hindrance at the thiazinan nitrogen .
- Spectral contradictions : For ¹⁹F NMR shifts, cross-validate with X-ray crystallography to distinguish between electronic effects and impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
